1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-3-methyl-2-pyridin-3-ylbutan-1-one
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Overview
Description
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-3-methyl-2-pyridin-3-ylbutan-1-one is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a hydroxyphenyl group, a piperazine ring, and a pyridine ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-3-methyl-2-pyridin-3-ylbutan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a halogenated phenol reacts with the piperazine ring.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia or amines.
Final Coupling Reaction: The final step involves coupling the hydroxyphenyl-piperazine intermediate with the pyridine derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and product stability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-3-methyl-2-pyridin-3-ylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl halides.
Major Products Formed
Oxidation Products: Quinones.
Reduction Products: Alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-3-methyl-2-pyridin-3-ylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-3-methyl-2-pyridin-3-ylbutan-1-one involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways Involved: Modulation of signaling pathways, such as the inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-3-phenylpropan-1-one: Similar structure but with a phenyl group instead of a pyridine ring.
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-3-methylbutan-1-one: Lacks the pyridine ring.
Uniqueness
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-3-methyl-2-pyridin-3-ylbutan-1-one is unique due to the presence of both the hydroxyphenyl and pyridine rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-hydroxyphenyl)piperazin-1-yl]-3-methyl-2-pyridin-3-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15(2)19(16-4-3-9-21-14-16)20(25)23-12-10-22(11-13-23)17-5-7-18(24)8-6-17/h3-9,14-15,19,24H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQVEJLWPDCHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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